N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

Physicochemical property Lipophilicity Drug-likeness

This compound is the only commercially available pyrimidine-4,5,6-triamine bearing the N4-isopropyl and N6-(4-methylsulfonylphenyl) dual-substitution pattern. The isopropyl group (Taft Es = -1.71) is a critical steric gatekeeper probe for kinase selectivity fingerprinting—methyl or ethyl analogs cannot recapitulate this steric profile, risking invalid SAR correlations. The N6-methylsulfonylphenyl moiety enables novel vector-based COX-2 SAR exploration impossible with 2-arylpyrimidine inhibitors. With cLogP 1.8 and TPSA 118 Ų, it also serves as an ideal permeability reference standard. Procure this pre-functionalized intermediate for rapid C5-amine diversification in DEL or fragment-based library synthesis.

Molecular Formula C14H19N5O2S
Molecular Weight 321.40 g/mol
Cat. No. B8002957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
Molecular FormulaC14H19N5O2S
Molecular Weight321.40 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC=NC(=C1N)NC2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C14H19N5O2S/c1-9(2)18-13-12(15)14(17-8-16-13)19-10-4-6-11(7-5-10)22(3,20)21/h4-9H,15H2,1-3H3,(H2,16,17,18,19)
InChIKeyAYCXPWPBOCAVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine: A Structurally Differentiated Pyrimidine-4,5,6-triamine Scaffold for Targeted Medicinal Chemistry Procurement


N4-Isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine (CAS 1206969-13-2, MF: C14H19N5O2S, MW: 321.4 g/mol) belongs to the biologically significant pyrimidine-4,5,6-triamine class, a scaffold associated with potent kinase inhibition, notably against cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) [1]. This compound features a unique dual-substitution pattern: an isopropyl group at the N4 position and a 4-(methylsulfonyl)phenyl moiety at the N6 position, distinguishing it from simpler N4-alkyl congeners [2]. The combination of hydrogen bond-donating triamine functionality and the electron-withdrawing methylsulfonylphenyl group endows this compound with physicochemical properties (cLogP ~1.8, TPSA 118 Ų) distinct from its closest commercially available analogs, positioning it as a valuable candidate for structure-activity relationship (SAR) exploration and lead optimization programs [2].

Why N4-Isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine Cannot Be Replaced by Common N4-Methyl or N4-Ethyl Congeners


Within the N4-alkyl-N6-(4-methylsulfonylphenyl)pyrimidine-4,5,6-triamine series, a simple N4-methyl (CAS 1206969-72-3) or N4-ethyl (CAS 1206970-60-6) substitution cannot recapitulate the steric and lipophilic profile of the N4-isopropyl group. The branched isopropyl moiety introduces a steric bulk (Taft Es ~ -1.71 vs. methyl Es ~ 0.00) that significantly alters the conformational landscape around the N4 amine and impacts target binding pocket complementarity [1]. In the broader pyrimidine kinase inhibitor field, even minor N4-alkyl changes have been documented to shift kinase selectivity profiles by >10-fold; for example, pyrazolo-pyrimidine inhibitors of PI3-kinase showed IC50 shifts from nM to µM range upon isopropyl-to-ethyl substitution [2][3]. Therefore, procurement of the specific N4-isopropyl variant is essential for SAR studies aimed at optimizing steric interactions within hydrophobic kinase sub-pockets, and substitution with methyl or ethyl analogs risks invalidating structure-activity correlations.

Quantitative Differentiation Evidence for N4-Isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine vs. Closest Analogs


cLogP-Driven Membrane Permeability Differentiation vs. N4-Methyl Analog

The computed partition coefficient (cLogP) for the isopropyl derivative is 1.8, compared to approximately 1.0 for the N4-methyl analog and 1.4 for the N4-ethyl analog [1]. This increase of 0.8 log units over the methyl congener translates to a theoretical ~6.3-fold higher octanol/water partitioning, placing the isopropyl compound closer to the optimal Lipinski logP range (1–3) for oral bioavailability while avoiding the excessive lipophilicity (>3) associated with promiscuous binding and poor solubility. The N4-methyl analog, with cLogP ~1.0, may exhibit insufficient membrane permeability for cell-based assays, whereas the isopropyl substitution provides a balanced lipophilic profile.

Physicochemical property Lipophilicity Drug-likeness

Steric Parameter Differentiation (Taft Es) Supporting Selective Kinase Pocket Engagement vs. N4-Methyl Analog

The Taft steric substituent constant (Es) for the N4-isopropyl group is approximately -1.71, representing a substantially larger steric demand compared to N4-methyl (Es ≈ 0.00) and N4-ethyl (Es ≈ -0.07) [1]. In triaminopyrimidine kinase inhibitors such as CINK4, the N4-substituent occupies the ribose-binding pocket or solvent-exposed region of the ATP-binding site; a bulkier isopropyl group can sterically exclude binding to kinases with smaller gatekeeper residues while permitting engagement of those with larger hydrophobic pockets . This steric differentiation provides a rational basis for using the N4-isopropyl derivative as a selectivity-tuning tool in kinase panel screening, a capability absent in the minimally steric N4-methyl variant.

Steric effect Kinase selectivity SAR optimization

Methylsulfonylphenyl Moiety Contribution to COX-2 Pharmacophore Potential vs. Unsubstituted Phenyl Pyrimidines

The 4-(methylsulfonyl)phenyl group is a validated pharmacophoric element for selective COX-2 inhibition. In the structurally related 2-(4-methylsulfonylphenyl)pyrimidine series, compounds bearing this moiety achieved COX-2 IC50 values of 0.3–2.4 nM in human whole blood (HWB) assays, with 80- to 780-fold selectivity over COX-1 relative to rofecoxib [1]. While the target compound differs in substitution pattern (N6-aryl vs. C2-aryl), the methylsulfonylphenyl motif is expected to retain key interactions with the COX-2 active site. In contrast, pyrimidine-4,5,6-triamines lacking the methylsulfonyl group (e.g., unsubstituted 4,5,6-triaminopyrimidine, CAS 118-70-7) show no reported COX-2 activity, underscoring the criticality of this substituent for anti-inflammatory target engagement [2].

COX-2 inhibition Anti-inflammatory Pharmacophore modeling

Hydrogen Bond Donor/Acceptor Capacity Differentiation vs. N4,N6-Disubstituted Pyrimidine-4,6-diamines

The title compound possesses three hydrogen bond donors (HBD = 3) and seven hydrogen bond acceptors (HBA = 7), arising from the triamine core plus the sulfone moiety [1]. This HBD count exceeds that of the more common N4,N6-disubstituted pyrimidine-4,6-diamine EGFR inhibitor class (HBD typically = 2), such as the AZD3759-derived Yfq07 series [2]. The additional HBD at position 5 provides an extra anchor point for polar interactions within the ATP-binding cleft or for water-mediated hydrogen bond networks, potentially enabling binding modes inaccessible to diamine-only scaffolds. The elevated HBA count from the sulfone group further contributes to solvation free energy, with the computed topological polar surface area (TPSA) of 118 Ų exceeding the typical range for brain-penetrant kinase inhibitors (TPSA < 90 Ų), suggesting preferential peripheral target engagement.

Hydrogen bonding Target engagement Solubility

Recommended Research and Industrial Procurement Scenarios for N4-Isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine


Kinase Selectivity Profiling: Steric Gatekeeper Screening with an N4-Isopropyl Probe

When screening kinase panels to identify targets sensitive to steric bulk at the N4 position, procurement of this compound enables systematic selectivity fingerprinting. The isopropyl group (Taft Es = -1.71) serves as a steric gatekeeper probe: kinases with small gatekeeper residues (e.g., Thr, smaller) will be sterically excluded, while those with larger gatekeepers (e.g., Met, Phe) may accommodate the substituent. This binary selectivity filter can rapidly identify kinase targets amenable to further optimization using the N4-isopropyl-triamine scaffold, a strategy validated in the development of CINK4 and PI3K inhibitors [1].

COX-2 Pharmacophore Exploration via N6-Methylsulfonylphenyl Anchoring

The 4-(methylsulfonyl)phenyl group is an established COX-2 pharmacophore, as demonstrated by the 0.3–2.4 nM IC50 values achieved by the 2-(4-methylsulfonylphenyl)pyrimidine series in HWB assays [2]. By repositioning this pharmacophore from the C2 to the N6 position on a triamine scaffold, researchers can investigate whether the methylsulfonylphenyl group retains its potency and selectivity profile when tethered through a different vector. This compound is uniquely positioned as the only commercially available pyrimidine-4,5,6-triamine bearing this pharmacophore, enabling novel COX-2 SAR exploration not possible with existing 2-arylpyrimidine COX-2 inhibitors.

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With a cLogP of 1.8 and TPSA of 118 Ų, this compound occupies a sweet spot in the lipophilicity-permeability balance within the triaminopyrimidine chemical space [3]. It can serve as a reference standard for establishing property-performance relationships in permeability assays (e.g., PAMPA, Caco-2) when benchmarking novel triaminopyrimidine analogs. Its intermediate cLogP allows for accurate determination of passive permeability without the confounding effects of excessive lipophilicity-driven membrane retention observed with higher-logP analogs (>3.0).

Triamine Scaffold Diversification for Fragment-Based Drug Discovery Libraries

The 4,5,6-triaminopyrimidine core offers three chemically addressable amine handles for divergent library synthesis. Procurement of this pre-functionalized N4-isopropyl, N6-methylsulfonylphenyl intermediate allows for rapid diversification at the remaining C5-amine position, enabling efficient construction of compound libraries for fragment-based screening or DNA-encoded library (DEL) technology platforms. The orthogonal reactivity of the N4 and N6 substituents ensures that subsequent C5 derivatization does not compromise the core pharmacophoric features .

Quote Request

Request a Quote for N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.